molecular formula C27H19BrFN3O2S B11625370 (2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

(2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11625370
M. Wt: 548.4 g/mol
InChI Key: FFXZLVOUXUCYSW-JCMHNJIXSA-N
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Description

“(2Z)-2-(4-bromobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide” is a mouthful, but let’s break it down This compound belongs to the class of thiazolopyrimidines, which exhibit diverse biological activities

  • Chemical Structure: : The compound’s structure consists of a thiazolopyrimidine core with a substituted benzylidene group and a carboxamide moiety. The “2Z” indicates the geometry of the double bond.

  • Synonyms: : You might encounter this compound by other names, such as “Bromofluoromethylthiazolopyrimidine” or “BFP.”

Preparation Methods

Synthetic Routes:

  • Condensation Reaction: : The compound can be synthesized via a condensation reaction between 4-bromobenzaldehyde and 2-aminothiazole, followed by cyclization with an appropriate reagent.

  • Industrial Production

    • Large-scale production typically involves multistep synthesis, starting from commercially available precursors.
    • Optimization of reaction conditions, solvent choice, and purification methods ensures high yields.

Chemical Reactions Analysis

Reactions:

    Oxidation: The carbonyl group in the compound is susceptible to oxidation.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The bromine atom can undergo substitution reactions.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) can replace the bromine.

Major Products:

  • Oxidation: The corresponding carboxylic acid.
  • Reduction: The alcohol derivative.
  • Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as an anticancer or antimicrobial agent.

    Biological Studies: Investigating its effects on cell signaling pathways.

    Materials Science: Possible applications in organic electronics or sensors.

Mechanism of Action

    Molecular Targets: Likely targets include enzymes or receptors involved in cell growth or inflammation.

    Pathways: Further studies are needed to elucidate specific pathways.

Comparison with Similar Compounds

    Uniqueness: Its thiazolopyrimidine scaffold sets it apart.

    Similar Compounds: Related compounds include thiazolopyrimidines with different substituents.

Properties

Molecular Formula

C27H19BrFN3O2S

Molecular Weight

548.4 g/mol

IUPAC Name

(2Z)-2-[(4-bromophenyl)methylidene]-5-(4-fluorophenyl)-7-methyl-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C27H19BrFN3O2S/c1-16-23(25(33)31-21-5-3-2-4-6-21)24(18-9-13-20(29)14-10-18)32-26(34)22(35-27(32)30-16)15-17-7-11-19(28)12-8-17/h2-15,24H,1H3,(H,31,33)/b22-15-

InChI Key

FFXZLVOUXUCYSW-JCMHNJIXSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=N1)C4=CC=C(C=C4)F)C(=O)NC5=CC=CC=C5

Origin of Product

United States

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